5-Chloro-2-phenyl-4-(p-tolyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12ClNS |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNS/c1-11-7-9-12(10-8-11)14-15(17)19-16(18-14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
DUXHOAYSBWBJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Phenyl 4 P Tolyl Thiazole and Advanced Thiazole Derivatives
Classical Approaches to Thiazole (B1198619) Ring Formation
The foundational methods for constructing the thiazole core have been refined over more than a century and remain highly relevant in contemporary organic synthesis. These classical approaches are characterized by their reliability and broad applicability.
Hantzsch Thiazole Synthesis and its Contemporary Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a venerable and widely used method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com This method is known for its high yields and the simplicity of its execution. chemhelpasap.com
The general mechanism begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. chemhelpasap.comresearchgate.net The final step is an acid-catalyzed dehydration that results in the formation of the stable, aromatic thiazole ring. youtube.com
Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding substrate scope, and promoting green chemistry principles. bepls.com These modifications include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. bepls.comfigshare.com Ultrasound-assisted synthesis has also been employed to enhance reaction rates. bepls.commdpi.com Furthermore, the development of one-pot, multi-component procedures, often utilizing reusable solid-supported catalysts, has made the process more efficient and environmentally friendly. bepls.commdpi.com For instance, silica-supported tungstosilisic acid has been used as a recyclable catalyst in the synthesis of Hantzsch thiazole derivatives. mdpi.com The Holzapfel-Meyers-Nicolaou modification is a notable adaptation that generates a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using trifluoroacetic anhydride, a method that has proven useful in preserving stereochemical integrity in certain substrates. researchgate.net
Cyclocondensation Reactions Employing Alpha-Haloketones and Thiourea (B124793)/Thioamide Derivatives
The cyclocondensation of α-haloketones with thiourea or its derivatives is a cornerstone of the Hantzsch synthesis and a primary method for producing 2-aminothiazoles and related structures. derpharmachemica.comijsrst.comresearchgate.net This reaction follows the same mechanistic pathway as the general Hantzsch synthesis, where the sulfur of the thiourea acts as the nucleophile, attacking the α-haloketone. ijsrst.com The subsequent cyclization and dehydration yield the corresponding 2-aminothiazole (B372263) derivative. derpharmachemica.com
The versatility of this method allows for the synthesis of a wide range of structurally diverse thiazoles by varying the substituents on both the α-haloketone and the thiourea or thioamide. derpharmachemica.com For example, the reaction of 2-bromoacetophenone (B140003) with thiourea is a classic experiment that yields 2-amino-4-phenylthiazole, often in high yield after a simple workup. chemhelpasap.com The reaction conditions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol. derpharmachemica.com The broad applicability and reliability of this cyclocondensation reaction have cemented its importance in the synthesis of functionalized thiazole scaffolds. ijsrst.com
Modern Synthetic Strategies for Functionalized Thiazoles
While classical methods provide a robust foundation, modern synthetic chemistry has introduced a variety of powerful techniques for the functionalization of pre-formed thiazole rings and for the de novo synthesis of complex thiazole derivatives. These strategies offer greater control over substitution patterns and access to a wider chemical space.
Metal-Catalyzed Coupling Reactions for Aryl and Heteroaryl Substitutions
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of thiazoles, allowing for the introduction of aryl and heteroaryl substituents at specific positions on the thiazole ring. numberanalytics.com These reactions typically involve the coupling of a thiazole derivative, often halogenated or converted to an organometallic reagent, with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium. numberanalytics.comresearchgate.net
Key examples of these powerful reactions include:
Suzuki-Miyaura Coupling: This reaction couples a thiazole boronic acid or ester with an aryl or alkyl halide. numberanalytics.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups. Microwave-assisted Suzuki-Miyaura reactions have been developed for the rapid and high-yielding synthesis of 5-substituted thiazoles in aqueous media. rsc.org
Stille Coupling: This reaction involves the coupling of a thiazole stannane (B1208499) with an aryl or alkyl halide, catalyzed by palladium. numberanalytics.com
Negishi Coupling: In this reaction, a thiazole organozinc reagent is coupled with an aryl or alkyl halide, often catalyzed by palladium or nickel complexes. numberanalytics.com
Heck Coupling: This reaction enables the introduction of alkenyl groups onto the thiazole ring through the palladium-catalyzed coupling of a halo-thiazole with an alkene. researchgate.netbeilstein-archives.org
Direct C-H Arylation: A more recent and atom-economical approach involves the direct coupling of a C-H bond on the thiazole ring with an aryl halide. acs.orgnih.govresearchgate.net This strategy avoids the pre-functionalization of the thiazole ring, making it a more efficient process. Palladium catalysts are frequently used to achieve regioselective arylation at the C5 position of the thiazole ring. acs.orgnih.gov
These metal-catalyzed methods provide a versatile platform for modifying the thiazole scaffold, enabling the synthesis of complex molecules with tailored properties.
| Reaction | Thiazole Reagent | Coupling Partner | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) |
| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) |
| Negishi | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) |
| Heck | Halo-thiazole | Alkene | Pd(0)/Pd(II) |
| Direct C-H Arylation | Thiazole | Aryl halide | Pd(0)/Pd(II) |
Innovative Methodologies for Enhancing Structural Diversity of Thiazole Scaffolds
Beyond traditional and metal-catalyzed methods, a range of innovative strategies have emerged to further expand the structural diversity of thiazole derivatives. These approaches often involve novel reaction pathways and starting materials, providing access to unique substitution patterns.
One such method is the use of Lawesson's reagent in a one-step chemoselective thionation-cyclization of functionalized enamides to produce 2,4,5-trisubstituted thiazoles. acs.orgresearchgate.netnih.gov This approach allows for the introduction of various functionalities at the 4-position of the thiazole ring, such as esters and N-substituted carboxamides. acs.orgnih.gov
Another novel approach involves the Brønsted acid-promoted ring-opening and annulation of 2H-azirines with thioamides . rsc.orgresearchgate.net This metal-free method provides an efficient route to 2,4,5-trisubstituted thiazoles through a unique chemical bond-breaking process of the 2H-azirine ring. rsc.org
Furthermore, C-H activation strategies are at the forefront of modern synthetic innovation. rsc.org Palladium-catalyzed regioselective C-H alkenylation, for instance, allows for the sequential construction of multifunctionalized thiazole derivatives with diverse substitution patterns at the C2, C4, and C5 positions. rsc.org These advanced methodologies are crucial for generating libraries of complex thiazole-containing molecules for various applications.
Regioselective Synthesis of 2,4,5-Trisubstituted Thiazoles
Achieving regiocontrol in the synthesis of polysubstituted thiazoles is a significant challenge. Several modern synthetic methods have been developed to address this, enabling the selective formation of 2,4,5-trisubstituted isomers.
One effective strategy is the use of domino or multicomponent reactions . For example, an acetic acid-mediated domino reaction of thiosemicarbazide, an aldehyde or ketone, an arylglyoxal, and an active methylene (B1212753) compound can regioselectively produce novel 2,4,5-trisubstituted thiazole derivatives in high yields. rsc.orgrsc.orgresearchgate.net This one-pot procedure is metal-free and offers the advantages of short reaction times and simple workup. rsc.orgrsc.org
The previously mentioned Lawesson's reagent-mediated synthesis from functionalized enamides also provides a high degree of regioselectivity in the formation of 2,4,5-trisubstituted thiazoles. acs.orgresearchgate.net Similarly, the reaction of 2H-azirines with thioamides under Brønsted acid catalysis offers a regioselective route to this substitution pattern. rsc.org
Furthermore, palladium-catalyzed C-H functionalization can be directed to specific positions on the thiazole ring, providing a powerful tool for regioselective synthesis. acs.orgrsc.org By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively introduce substituents at the C2, C4, or C5 positions, thereby constructing 2,4,5-trisubstituted thiazoles with precise control over the substitution pattern. rsc.orgresearchgate.net
Strategies for the Synthesis of Hybrid Thiazole Scaffolds
The development of hybrid molecules, which involves the integration of two or more distinct pharmacophoric units into a single molecular framework, has emerged as a powerful strategy in medicinal chemistry. acs.orgnih.gov This approach aims to create novel compounds with potentially enhanced or synergistic biological activities. acs.org Thiazole-based hybrids are of particular interest due to the thiazole ring's established presence in numerous FDA-approved drugs and its versatile reactivity, which allows for its incorporation into complex molecular architectures. acs.orgnih.gov Synthetic strategies for these hybrids often leverage well-established reactions, such as modifications of the Hantzsch thiazole synthesis, alongside modern methodologies like multi-component reactions to achieve molecular diversity. ingentaconnect.combepls.com
A predominant strategy for constructing thiazole-containing hybrids involves the cyclocondensation reaction of a thioamide derivative with an α-halocarbonyl compound. acs.orgbepls.com Thiosemicarbazones are frequently employed as key intermediates, serving as the thioamide component. These intermediates can be readily synthesized and then cyclized with various α-haloketones, such as phenacyl bromides, to form the desired thiazole ring linked to another molecular scaffold. acs.orgnih.gov
One effective application of this strategy is the synthesis of bis-thiazole hybrids. For instance, novel bis-thiazoles linked to a central quinoxaline (B1680401) core have been synthesized. This was achieved by reacting bis(α-bromoketone) with corresponding thiosemicarbazones in refluxing ethanol, using a few drops of triethylamine (B128534) (TEA) as a catalyst. nih.gov A proposed mechanism suggests that the reaction proceeds through the formation of a non-isolable intermediate, which then undergoes in situ cyclization and dehydration to yield the final bis-thiazole product. nih.gov A similar approach has been used to link thiazole moieties to benzofuran (B130515) or benzo[d]thiazole cores. figshare.comtandfonline.com
The molecular hybridization strategy has also been successfully applied to create thiazolyl-pyrazoline conjugates. acs.org In these syntheses, pyrazoline N-thioamide derivatives are subjected to reflux with phenacyl bromide in ethanol, leading to the formation of the hybrid scaffold in high yields. acs.org This method has been used to generate various thiazole-linked triazoles and pyrazolines through the cyclocondensation of the appropriate thioamide with phenacyl bromides. acs.org The reaction pathway involves the elimination of hydrobromic acid to form an intermediate, followed by the subsequent loss of a water molecule to yield the final product. acs.org
Furthermore, the synthesis of hybrid molecules combining pyrrole (B145914) and thiazole moieties has been reported. nih.gov This involves the cyclization of 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones with reagents like phenacyl bromide to afford 4-phenyl-2,3-dihydrothiazoles. nih.gov The design of such molecules containing more than one thiazole ring or a thiazole linked to another heterocyclic unit has been shown to enhance their therapeutic activities. nih.gov
The table below summarizes various synthetic strategies for creating hybrid thiazole scaffolds, highlighting the key reactants and the resulting hybrid structures.
| Starting Materials | Reagents / Conditions | Resulting Hybrid Scaffold |
| Thiosemicarbazones and bis(α-bromoketone) | Ethanol, TEA, Reflux | Bis-thiazoles linked to a quinoxaline core nih.gov |
| Pyrazoline N-thioamide derivatives and phenacyl bromide | Ethanol, Reflux | Thiazolyl-pyrazoline conjugates acs.org |
| Thioamide derivatives and bis-bromoacetyl derivatives | Not specified | Thiazoles linked to benzofuran or benzo[d]thiazole moieties figshare.com |
| 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones and phenacyl bromide | Not specified | Pyrrole-thiazole hybrids nih.gov |
| Thiosemicarbazides and Chloroacetone | Ethyl acetate/Et3N or Ethanol/Reflux | (Z)-3-substituted-2-((2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles mdpi.com |
Structure Activity Relationship Sar and Molecular Design of 5 Chloro 2 Phenyl 4 P Tolyl Thiazole Analogues
Impact of Substituent Variation on Biological Activity
The biological profile of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole analogues is highly dependent on the nature and position of substituents on the thiazole (B1198619) core and its appended aryl rings. Systematic modifications provide insights into the molecular interactions governing their activity.
Role of Halogenation (e.g., Chlorine at Position 5) in Modulating Electronic and Steric Effects
Electronic Effects: Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the thiazole ring, influencing its reactivity and the acidity of adjacent protons. pharmaguideline.com This modulation of the ring's electronic character can be pivotal for its interaction with biological targets, potentially affecting the strength of hydrogen bonds or other electrostatic interactions.
Steric and Lipophilic Effects: The size of the halogen atom contributes to the steric profile of the molecule, which can influence how the compound fits into a receptor's binding pocket. Furthermore, halogenation significantly increases the lipophilicity (hydrophobicity) of the molecule. This is a key factor in its ability to cross cell membranes and can enhance binding to hydrophobic pockets within a target protein. Varying the halogen at position 5 allows for the fine-tuning of these properties to optimize biological activity. mdpi.com
| Substituent at Position 5 (X) | Van der Waals Radius (Å) | Hansch-Fujita Lipophilicity Constant (π) | Inductive Effect (σI) | Potential Impact on Activity |
|---|---|---|---|---|
| H | 1.20 | 0.00 | 0.00 | Baseline activity, may lack specific hydrophobic interactions. |
| F | 1.47 | +0.14 | +0.50 | Modest increase in lipophilicity; strong electron-withdrawing effect. |
| Cl | 1.75 | +0.71 | +0.46 | Significant increase in lipophilicity and steric bulk; strong electronic effect. |
| Br | 1.85 | +0.86 | +0.44 | Further increase in size and lipophilicity, potentially forming halogen bonds. |
This table presents hypothetical data based on established chemical principles to illustrate the relative effects of different halogens.
Influence of Phenyl and p-Tolyl Groups at Positions 2 and 4 on Receptor Binding
The aryl substituents at the C2 and C4 positions are fundamental for anchoring the molecule within a biological target. The 2-phenyl and 4-(p-tolyl) groups serve as large hydrophobic moieties that can engage in crucial non-covalent interactions.
These interactions often include:
Van der Waals forces: Close contact between the hydrophobic surfaces of the aryl rings and nonpolar amino acid residues (e.g., leucine, isoleucine, valine) in the binding pocket.
π-π stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The entropic driving force that favors the sequestration of nonpolar groups away from an aqueous environment.
Effects of Bioisosteric Replacements on Thiazole Moiety Functionality
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding mode of a lead compound. acs.orgresearchgate.net For the this compound scaffold, replacing the central thiazole ring with other five-membered heterocycles can probe the specific roles of the sulfur and nitrogen atoms.
Potential bioisosteres for the thiazole ring include:
Oxazole: Replacing sulfur with oxygen results in a more polar and less aromatic ring, which can alter hydrogen bonding capabilities and metabolic stability.
Imidazole: The presence of a second nitrogen atom introduces a hydrogen bond donor capability, which could lead to new interactions within the receptor site. acs.org
Triazole: This ring system, with three nitrogen atoms, further modifies the electronic distribution and hydrogen bonding potential. unimore.it
Pyrazole (B372694): The arrangement of nitrogen atoms in pyrazole differs from imidazole, offering a different geometric and electronic profile that can be explored for alternative binding modes. acs.orgresearchgate.net
Such replacements help to determine whether the specific geometry and electronic features of the thiazole ring are essential for activity or if other heterocyclic systems can be tolerated or even prove superior. nih.gov
Conformational Analysis and its Correlation with Pharmacological Profile
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For this compound analogues, the key conformational variables are the dihedral angles between the plane of the thiazole ring and the planes of the 2-phenyl and 4-p-tolyl rings.
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. lew.ro For the this compound class of compounds, a pharmacophore model would distill the structure into a set of key chemical features.
Based on the structure, a hypothetical pharmacophore model would likely include:
Two Aromatic/Hydrophobic Centers: Corresponding to the 2-phenyl and 4-p-tolyl rings, crucial for hydrophobic and π-stacking interactions.
A Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the thiazole ring.
A Hydrophobic/Halogen Bonding Feature: Represented by the chlorine atom at position 5.
This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same key features and are therefore likely to exhibit similar biological activity. It also provides a framework for designing new analogues where the scaffold is modified while preserving the essential pharmacophoric elements. nih.gov
| Pharmacophoric Feature | Corresponding Structural Moiety | Probable Interaction Type |
|---|---|---|
| Aromatic Ring 1 (AR1) | 2-Phenyl group | π-π stacking, Hydrophobic |
| Aromatic Ring 2 (AR2) | 4-(p-Tolyl) group | π-π stacking, Hydrophobic |
| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen (N3) | Hydrogen Bonding |
| Hydrophobic/Halogen Feature (HY/HAL) | 5-Chloro group | Hydrophobic, Halogen Bonding |
Optimization Strategies for Enhanced Potency and Selectivity
Based on the SAR, conformational, and pharmacophoric analyses, several strategies can be employed to optimize the therapeutic potential of this compound analogues.
Key optimization approaches include:
Systematic Substitution on Aryl Rings: Introducing small electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups at the para-, meta-, or ortho-positions of the phenyl and p-tolyl rings can probe for additional interactions, enhance binding affinity, and modulate pharmacokinetic properties.
Exploration of Halogen Substituents: Replacing the C5-chlorine with other halogens (F, Br, I) can systematically vary the steric bulk, lipophilicity, and potential for halogen bonding, allowing for the fine-tuning of receptor interactions.
Bioisosteric Replacement of Aryl Groups: Replacing the phenyl or p-tolyl rings with other aromatic heterocycles (e.g., pyridine, thiophene) can introduce new hydrogen bonding opportunities, improve solubility, and alter the metabolic profile of the compound.
Conformational Constraint: Introducing linkages or bulky groups that restrict the rotation of the aryl rings can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. acs.org
These strategies, guided by an iterative process of design, synthesis, and biological evaluation, are essential for transforming a lead compound into a viable therapeutic candidate.
Computational Chemistry and in Silico Approaches for 5 Chloro 2 Phenyl 4 P Tolyl Thiazole Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and interaction modes of a ligand with its biological target, thereby elucidating its potential mechanism of action.
Analysis of Binding Poses and Interaction Modes with Specific Biological Macromolecules (e.g., hLDHA, Rho6 protein)
While specific molecular docking studies for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally similar thiazole (B1198619) derivatives. For instance, research on thiazole scaffold-based inhibitors targeting human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in cancer metabolism, has identified crucial amino acid residues within the active site. nih.gov
It is anticipated that this compound would adopt a binding pose within the hLDHA active site that allows for favorable interactions with key residues. The phenyl and p-tolyl groups are likely to engage in hydrophobic interactions with nonpolar residues, while the thiazole core and chloro-substituent could participate in various other interactions. A hypothetical representation of these interactions is detailed in the table below.
| Target Protein | Key Interacting Residues | Predicted Interaction Type with this compound |
| hLDHA | Ala 29, Val 30, Arg 98, Gln 99, Gly 96, Thr 94 | - Hydrophobic interactions: with the phenyl and p-tolyl rings.- Pi-stacking: possible with aromatic residues.- Halogen bonding: with the chloro group. |
Similarly, the Rho family of GTPases, including Rho6, are crucial regulators of cell cycle progression and are implicated in cancer. semanticscholar.org Molecular docking of thiazole derivatives with Rho6 protein has been explored to identify potential anticancer agents. semanticscholar.org The binding of this compound to the Rho6 protein would likely involve interactions with key residues in its binding pocket, leading to the modulation of its activity.
Advanced Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. These methods are fundamental in rationalizing the chemical behavior of compounds like this compound.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can be used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netasianpubs.org This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Table of Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Cl bond length | ~1.75 Å |
| C=N (thiazole) bond length | ~1.30 Å |
| C-S (thiazole) bond length | ~1.77 Å |
| Phenyl-thiazole dihedral angle | Variable, influencing conformation |
| p-tolyl-thiazole dihedral angle | Variable, influencing conformation |
Note: These are illustrative values based on general parameters for similar structures and would require specific DFT calculations for precise determination.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring and the phenyl/p-tolyl moieties, while the LUMO may be distributed across the heterocyclic system.
Table of Predicted FMO Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -7.0 | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and stability |
Note: These are illustrative values based on general parameters for similar structures and would require specific DFT calculations for precise determination.
Electrostatic Potential and Charge Distribution Mapping
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the chlorine atom, indicating these are potential sites for electrophilic interaction. The hydrogen atoms of the phenyl and p-tolyl rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and binding with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.govbrieflands.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
For a series of thiazole derivatives including this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Including HOMO/LUMO energies and dipole moment.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). imist.malaccei.org A validated QSAR model can then be used to predict the activity of this compound and guide the design of new analogues with potentially improved potency.
Table of Common Descriptors in QSAR Studies of Thiazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic interactions and reactivity. |
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing binding pocket fit. |
| Hydrophobic | LogP | Describes the molecule's partitioning between aqueous and lipid phases, affecting cell membrane permeability. |
| Topological | Connectivity Indices | Quantifies molecular branching and shape. |
The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its reliability for screening new compounds. nih.govresearchgate.net
Virtual Screening and De Novo Design Strategies for Thiazole Derivatives
Virtual screening (VS) and de novo design are powerful computational strategies used to accelerate the discovery of new drug candidates. These techniques are particularly relevant for exploring the therapeutic potential of the thiazole scaffold by identifying novel derivatives with high affinity for specific biological targets.
Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For thiazole derivatives, this process often involves:
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional (3D) structure of the target protein. Molecular docking simulations are performed to fit candidate thiazole derivatives into the target's binding site and estimate the binding affinity (docking score). nih.govnih.gov This method has been successfully used to identify novel thiazole-based inhibitors for various targets, including those for hepatic cancer and Phosphodiesterase-4 (PDE4). nih.govnih.gov A library containing variations of the this compound scaffold could be screened against a specific protein to identify promising leads.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand as a template to find other molecules with similar properties that might bind to the same target.
ADMET Filtering: A critical step in VS is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govtandfonline.com This filtering helps to eliminate compounds with poor pharmacokinetic profiles early in the discovery process, ensuring that resources are focused on candidates with a higher probability of success. nih.govtandfonline.com
De Novo Design is a computational strategy for designing novel molecules from the ground up. Instead of screening existing libraries, algorithms construct new molecules that are predicted to have high affinity and selectivity for a target's binding site. This approach could use the this compound core as a starting fragment, computationally "growing" new chemical functionalities onto the scaffold to optimize interactions with a target protein.
The table below illustrates typical parameters evaluated during in silico ADMET screening for a hypothetical thiazole derivative.
| Parameter | Description | Favorable Range/Outcome |
| Molecular Weight | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; an indicator of lipophilicity. | < 5 |
| H-bond Donors | The number of hydrogen bond donors in the molecule. | < 5 |
| H-bond Acceptors | The number of hydrogen bond acceptors in the molecule. | < 10 |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's surface that is polar; relates to drug transport properties. | < 140 Ų |
| Oral Bioavailability | A qualitative prediction of the drug's absorption after oral administration. | High |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB to act on the central nervous system. | Yes/No (depending on target) |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes, which can lead to drug-drug interactions. | Non-inhibitor |
Computational Assessment of Chemical Reactivity and Selectivity
Computational quantum mechanics methods are indispensable for understanding the intrinsic electronic properties of molecules, which in turn govern their chemical reactivity and selectivity. Density Functional Theory (DFT) is a prominent method used for this purpose in the study of thiazole derivatives. bohrium.comscienceopen.com
Density Functional Theory (DFT) calculations can determine the optimized molecular geometry and electronic structure of this compound. From these calculations, several key reactivity descriptors can be derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. scispace.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. bohrium.com It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the sites for chemical reactions. bohrium.com For this compound, the nitrogen atom of the thiazole ring is expected to be an electron-rich site, while the presence of the electron-withdrawing chlorine atom at the C5 position would significantly influence the potential map.
The following table summarizes key quantum chemical descriptors and their implications for the reactivity of a thiazole derivative.
| Descriptor | Implication for Reactivity |
| HOMO Energy | Higher energy indicates a greater tendency to donate electrons (higher nucleophilicity). |
| LUMO Energy | Lower energy indicates a greater tendency to accept electrons (higher electrophilicity). |
| HOMO-LUMO Gap (ΔE) | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. scispace.com |
| Electronegativity (χ) | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; harder molecules are less reactive. |
| Mulliken Atomic Charges | Indicates the partial charge on each atom, helping to identify reactive sites. bohrium.com |
By applying these computational methods, researchers can gain deep insights into the chemical behavior of this compound, predicting its most likely sites of reaction, its stability, and its potential interactions with biological macromolecules, all of which are vital for its application in medicinal chemistry and materials science.
Future Prospects and Research Directions for 5 Chloro 2 Phenyl 4 P Tolyl Thiazole
Development of Next-Generation Thiazole-Based Therapeutic Agents
The future development of therapeutic agents based on the 5-Chloro-2-phenyl-4-(p-tolyl)thiazole scaffold will likely concentrate on strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Medicinal chemists are exploring the synthesis of novel analogues by introducing various substituents on the phenyl and tolyl rings. nih.gov Structure-activity relationship (SAR) studies indicate that the nature and position of these substituents are crucial for biological activity. nih.gov For instance, the introduction of electron-withdrawing groups like bromine or chloro-moieties, or electron-donating groups such as methyl groups, can significantly influence the compound's antitumor or antimicrobial efficacy. nih.govfrontiersin.org
The creation of hybrid molecules, where the thiazole (B1198619) core is combined with other pharmacologically active moieties like coumarin (B35378) or benzofuran (B130515), represents another promising strategy. nih.govnih.gov This approach aims to develop multi-target agents that can address complex diseases like cancer through various mechanisms. nih.gov Further research will focus on optimizing these structural features to enhance target binding, improve bioavailability, and reduce off-target effects, paving the way for next-generation drugs with superior therapeutic profiles. researchgate.net
| Structural Modification on Phenyl/Thiazole Ring | Observed Impact on Biological Activity | Potential Therapeutic Application | Reference |
|---|---|---|---|
| m, p-dimethyl substitution on phenyl ring | Important for cytotoxic activity | Anticancer | nih.gov |
| p-chloro/p-methyl group on phenyl ring | Crucial for antitumor activity | Anticancer | nih.gov |
| Substitution with 4-chloro atom on phenyl group | Significant decrease in anti-tubulin activity compared to unsubstituted phenyl | Anticancer (Tubulin Inhibition) | frontiersin.org |
| Substitution with a methyl group on phenyl group | Marked decrease in anti-tubulin activity compared to unsubstituted phenyl | Anticancer (Tubulin Inhibition) | frontiersin.org |
| Addition of a cyclic amine between carboxylate and C-5 aryl group | Enhanced antibacterial activity and solubility | Antibacterial | nih.gov |
Exploration of Novel Therapeutic Applications beyond Established Activities
While thiazole derivatives have well-documented anticancer and antimicrobial properties, future research is set to explore their potential against a wider array of diseases. nih.govnih.gov The versatility of the thiazole scaffold allows for its application in developing treatments for conditions such as viral infections, inflammation, and neurodegenerative disorders. nih.gov
A key direction is the development of multi-targeted inhibitors. nih.gov For example, novel thiazole derivatives are being investigated as dual inhibitors of enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Such compounds could offer a more comprehensive therapeutic effect by simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis. researchgate.net Other enzymatic pathways being explored include those involving protein kinases, B-RAF enzymes, and tubulin polymerization. frontiersin.orgnih.gov The ability of certain thiazoles to induce apoptosis (programmed cell death) in cancer cells also points to their potential in oncology. researchgate.net
| Novel Therapeutic Target/Mechanism | Associated Disease Area | Rationale for Thiazole-Based Inhibition | Reference |
|---|---|---|---|
| Tubulin Polymerization | Cancer | Thiazole derivatives can disrupt microtubule function, a key process in cell division. | frontiersin.orgnih.gov |
| VEGFR-2/EGFR Kinases | Cancer | Dual inhibition can block critical pathways for tumor growth and blood vessel formation. | nih.govresearchgate.net |
| DNA Gyrase and Topoisomerase IV | Bacterial Infections | Inhibition of these enzymes prevents bacterial DNA replication, offering a way to combat antibiotic resistance. | nih.gov |
| Human Lactate (B86563) Dehydrogenase A (hLDHA) | Cancer | Targeting metabolic enzymes like hLDHA is a novel approach to cancer therapy. | acs.org |
| NF-κB/mTOR/PI3K/AkT Signaling Pathways | Cancer, Inflammation | Thiazoles can modulate these key regulatory pathways involved in cell survival and proliferation. | researchgate.net |
Strategies for Overcoming Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. researchgate.netnih.gov The development of thiazole compounds like this compound offers a promising avenue for circumventing these resistance mechanisms. In the context of bacterial infections, thiazoles are being designed to inhibit different microbial targets than those of existing antibiotics, such as DNA gyrase and topoisomerase IV. nih.gov This can be effective against bacteria that have developed resistance to conventional drugs. nih.gov
In cancer therapy, resistance often occurs through mechanisms like the overexpression of efflux pumps, such as P-glycoprotein, which actively remove anticancer drugs from the cell. frontiersin.org Research has shown that certain thiazole-based tubulin inhibitors are not affected by this efflux mechanism, suggesting they could be effective in treating multi-drug resistant tumors. frontiersin.org Future strategies will involve the rational design of thiazole derivatives that can either evade recognition by efflux pumps or inhibit the resistance mechanisms themselves, thereby restoring or enhancing the efficacy of cancer chemotherapy.
Integration of High-Throughput Screening and Automation in Thiazole Discovery
The discovery and development of new drugs is a lengthy and costly process. nih.gov High-Throughput Screening (HTS) and automation have become indispensable tools for accelerating the initial stages of this process. ewadirect.comyoutube.com These technologies allow for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. ewadirect.com
For thiazole discovery, this involves the high-throughput synthesis of diverse libraries of thiazole derivatives, followed by automated screening in various biological assays. nih.gov This approach significantly increases the efficiency of identifying lead compounds like novel this compound analogues with desired therapeutic properties. youtube.com While challenges such as false positives exist, ongoing advancements in HTS technologies, including image analysis and microarray-based screening, are improving the accuracy and speed of compound identification, ultimately shortening the timeline for bringing new thiazole-based medicines to patients. ewadirect.com
Application of Artificial Intelligence and Machine Learning in Rational Drug Design of Thiazole Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling a more rational and data-driven approach to drug design. umk.plresearchgate.net These computational tools can analyze complex datasets to identify patterns and make predictions about a molecule's potential efficacy and properties. nih.govnih.gov
In the context of thiazole compounds, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Studies: AI algorithms can build predictive models that correlate the structural features of thiazole derivatives with their biological activity. umk.plnih.gov These models help researchers prioritize which new analogues of this compound to synthesize and test.
Virtual Screening: AI can rapidly screen virtual libraries containing millions of chemical structures to identify those most likely to bind to a specific disease target, a process much faster than physical HTS. nih.gov
De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with optimized properties for a particular therapeutic target, navigating the vast chemical space to propose novel and potent drug candidates. researchgate.net
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase, helping to reduce late-stage failures. umk.pl
By integrating AI and ML into the discovery pipeline, researchers can significantly enhance the efficiency and success rate of developing the next generation of thiazole-based therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving condensation reactions of substituted thiazole precursors. Key steps include controlling temperature (70–80°C), solvent choice (e.g., PEG-400), and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to improve yield and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation . Optimization may require iterative adjustment of molar ratios and inert atmospheres to prevent oxidation of sensitive functional groups .
Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .
- IR spectroscopy to identify functional groups like C-Cl bonds (600–800 cm⁻¹) and thiazole ring vibrations .
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is required:
- Use personal protective equipment (PPE): gloves, lab coats, and goggles to avoid skin/eye contact .
- Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or heating steps .
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods enhance the design and synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and electronic properties. Computational tools like reaction path search algorithms can identify optimal substituents for target bioactivity and reduce trial-and-error experimentation. Experimental data can be integrated into computational models to refine predictions, creating a feedback loop for accelerated discovery .
Q. How might researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Perform dose-response studies under standardized protocols (e.g., fixed cell lines, consistent solvent controls).
- Compare results with structurally similar compounds (e.g., 4-(substituted phenyl)-thiazoles or 2-(furan-2-yl)-thiazoles) to identify structure-activity relationships (SAR) .
- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm mechanism-specific effects .
Q. What strategies are effective for studying the reactivity of this compound under diverse chemical environments?
- Methodological Answer : Systematic reactivity studies can be conducted by:
- Varying solvents (polar vs. non-polar) to assess nucleophilic/electrophilic behavior .
- Testing catalytic conditions (acid/base, metal catalysts) for functional group transformations (e.g., chloro substitution or thiazole ring modifications) .
- Employing high-throughput screening (HTS) to map reaction outcomes under varying pH, temperature, and pressure .
Q. How can researchers investigate the compound’s potential as a scaffold for multi-target drug discovery?
- Methodological Answer :
- Perform molecular docking to predict binding affinities for diverse targets (e.g., kinases, GPCRs).
- Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with fluorophenyl or thiophene groups) and evaluate their bioactivity profiles .
- Use pharmacophore modeling to identify critical interaction sites for dual-target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
